molecular formula C10H17N5 B12220208 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine CAS No. 924846-87-7

2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B12220208
CAS No.: 924846-87-7
M. Wt: 207.28 g/mol
InChI Key: LDSUXDGSQULCQO-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group at the 2-position and amino groups at the 4- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of a β-ketoester, an aldehyde, and urea.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing targeted therapies and studying complex biological systems .

Properties

CAS No.

924846-87-7

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-4,6-diamine

InChI

InChI=1S/C10H17N5/c1-7-2-4-15(5-3-7)10-13-8(11)6-9(12)14-10/h6-7H,2-5H2,1H3,(H4,11,12,13,14)

InChI Key

LDSUXDGSQULCQO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)N)N

Origin of Product

United States

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